

2-Bromo-4-fluoro-1-iodobenzene CAS number

202865-73-4

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-4-fluoro-1-iodobenzene**

CAS Number: 202865-73-4

This technical guide provides comprehensive information on the physicochemical properties, synthesis, safety, and applications of **2-Bromo-4-fluoro-1-iodobenzene**. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Physicochemical and Structural Information

2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound widely utilized as a versatile intermediate in organic synthesis. Its trifunctional nature, featuring iodo, bromo, and fluoro substituents, allows for sequential and site-selective cross-coupling reactions, making it a valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₃ BrFI	[1]
Molecular Weight	300.89 g/mol	[1]
Appearance	Colorless to light orange/yellow clear liquid	[2]
Boiling Point	224-225 °C (lit.)	[3]
Density	2.323 g/mL at 25 °C (lit.)	[3]
Refractive Index (n ²⁰ /D)	1.6280 (lit.)	[3]
Solubility	Not miscible or difficult to mix in water.	[3]
SMILES	Fc1ccc(I)c(Br)c1	
InChI Key	GKGPZAZTXZCUMU-UHFFFAOYSA-N	

Spectroscopic Data

While experimental spectra for this specific compound are not widely available in public databases, an ATR-IR spectrum has been recorded.[\[1\]](#) Expected spectral characteristics based on its structure are described below.

- ¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal would exhibit complex splitting patterns due to coupling with neighboring protons and the fluorine atom (H-F coupling).
- ¹³C NMR: The spectrum should display six unique signals for the aromatic carbons. The carbons directly bonded to the halogens (ipso-carbons) will be significantly affected. The carbon attached to iodine may show a signal further upfield than expected based solely on electronegativity, a phenomenon known as the "heavy atom effect".[\[4\]](#)[\[5\]](#)

- IR Spectroscopy: An ATR-IR spectrum is available on PubChem, acquired on a Bruker Tensor 27 FT-IR instrument.^[1] Key absorptions would include C-H stretching (aromatic, $\sim 3100\text{-}3000\text{ cm}^{-1}$), C=C stretching (aromatic, $\sim 1600\text{-}1450\text{ cm}^{-1}$), and C-F, C-Br, and C-I stretching vibrations in the fingerprint region (below 1200 cm^{-1}).
- Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a compound containing one bromine atom ($^{19}\text{Br}/^{81}\text{Br}$ in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Handling

Plausible Synthesis Protocol

A specific synthesis protocol for **2-Bromo-4-fluoro-1-iodobenzene** is not readily found in the literature. However, a plausible route is via a Sandmeyer-type reaction, starting from a commercially available aniline precursor. The following is an adapted one-pot diazotization-iodination procedure based on similar transformations.^{[6][7]}

Reaction Scheme: 3-Bromo-5-fluoroaniline \rightarrow **2-Bromo-4-fluoro-1-iodobenzene**

Materials:

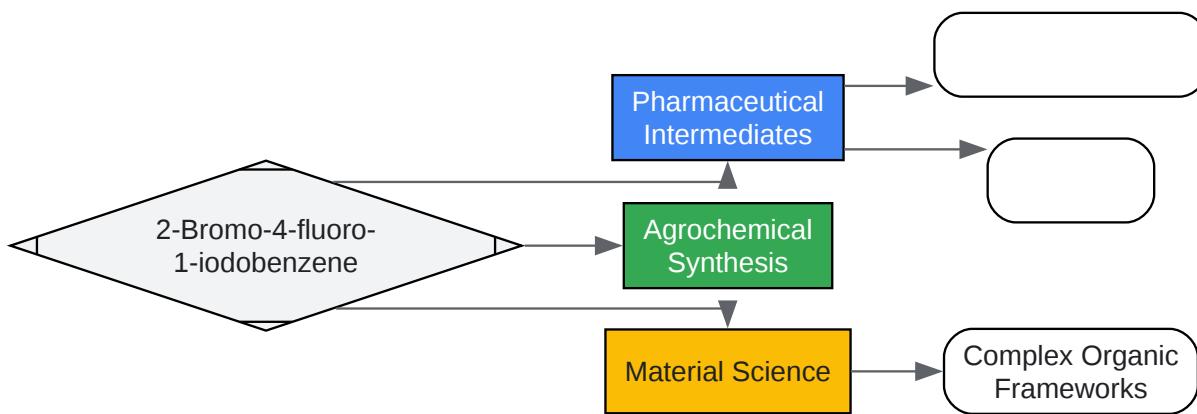
- 3-Bromo-5-fluoroaniline
- Sulfuric acid (H_2SO_4 , e.g., 80% aqueous solution)
- Cuprous iodide (CuI)
- Potassium iodide (KI)
- Sodium nitrite (NaNO_2 , e.g., 40% aqueous solution)
- Sodium bisulfite (NaHSO_3 , aqueous solution)
- Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Procedure:

- In a reaction vessel equipped with a stirrer and thermometer, charge 3-bromo-5-fluoroaniline (1.0 equiv).
- At room temperature, slowly add sulfuric acid. Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.
- Cool the reaction mixture to 50-60 °C.
- Add cuprous iodide (catalytic amount, e.g., 0.1 equiv) and potassium iodide (e.g., 1.5 equiv). Stir for 30 minutes.
- Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 50-60 °C. Vigorous gas evolution (N_2) will be observed.
- After the addition is complete, continue stirring until gas evolution ceases (approximately 1 hour).
- Cool the mixture to room temperature and add an aqueous solution of sodium bisulfite to quench any excess nitrous acid.
- Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., 3x with diethyl ether).
- Combine the organic layers, wash with water and then with brine.
- Dry the organic layer over anhydrous $MgSO_4$ or Na_2SO_4 , filter, and concentrate under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure **2-Bromo-4-fluoro-1-iodobenzene**.

Safety and Handling

This compound is considered hazardous. Always handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.


Table 2: GHS Hazard Information

Pictogram	Signal Word	Hazard Statements	Precautionary Statements
	Warning	H315: Causes skin irritation. H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Data sourced from PubChem CID 2773372.

Applications and Experimental Protocols

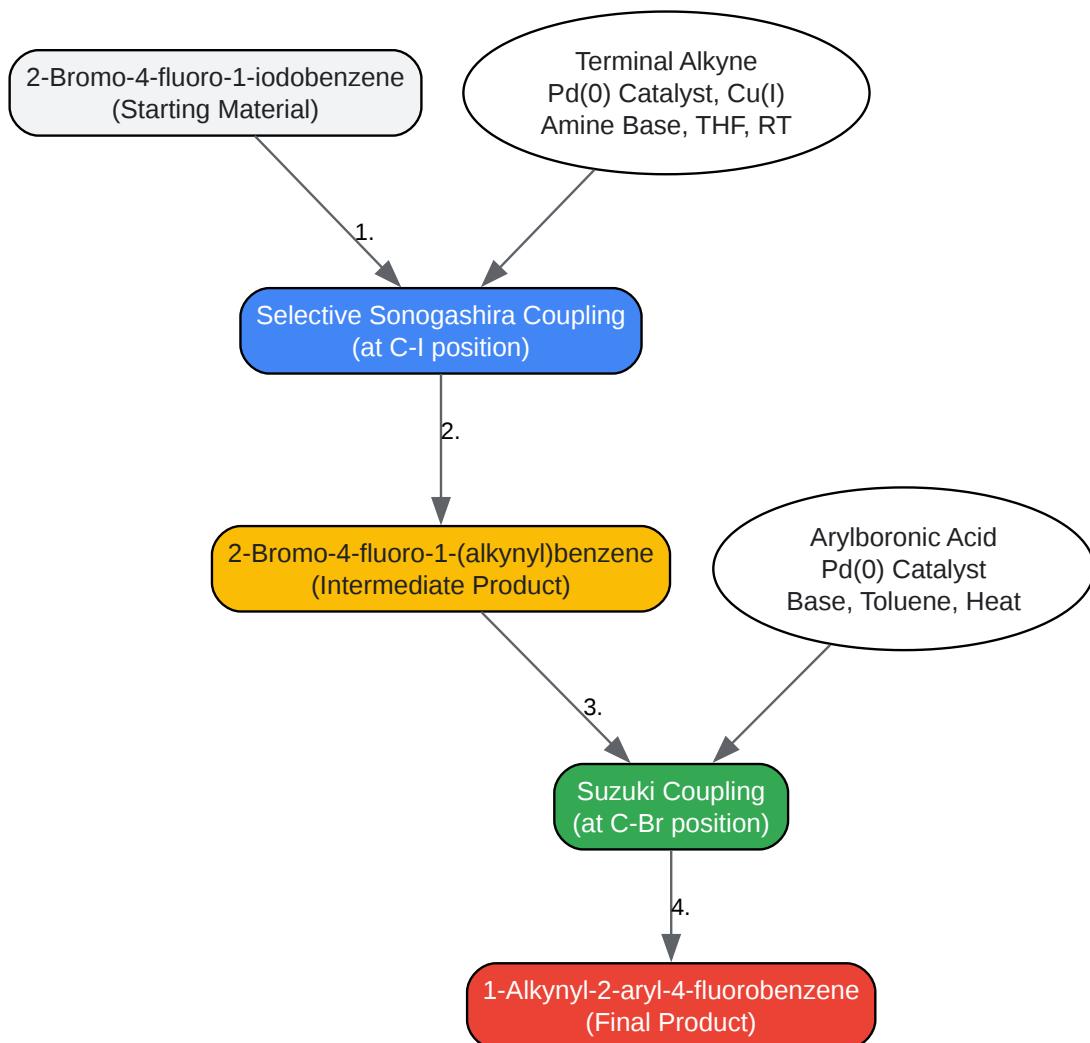
The primary application of **2-Bromo-4-fluoro-1-iodobenzene** is as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-I > C-Br) is a key feature, allowing for selective functionalization.^{[8][9]} The C-I bond undergoes oxidative addition to palladium(0) catalysts under much milder conditions than the C-Br bond, enabling regioselective synthesis.

[Click to download full resolution via product page](#)

Caption: Logical diagram of key application areas.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction that selectively functionalizes the more reactive C-I bond, leaving the C-Br bond intact for subsequent transformations.[10][11][12]


Reaction: **2-Bromo-4-fluoro-1-iodobenzene** + Terminal Alkyne → 2-Bromo-4-fluoro-1-(alkynyl)benzene

Materials:

- **2-Bromo-4-fluoro-1-iodobenzene** (1.0 equiv)
- Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
- Bis(triphenylphosphine)palladium(II) dichloride $[\text{Pd}(\text{PPh}_3)_2\text{Cl}_2]$ (0.02-0.05 equiv)
- Copper(I) iodide (CuI) (0.05-0.1 equiv)
- Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)
- Anhydrous, degassed amine base (e.g., Triethylamine, Et_3N , or Diisopropylamine)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add **2-Bromo-4-fluoro-1-iodobenzene** (1.0 equiv), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (e.g., 0.03 equiv), and CuI (e.g., 0.05 equiv).
- Evacuate and backfill the flask with the inert gas three times.
- Add anhydrous, degassed THF and the amine base (e.g., Triethylamine, 3.0 equiv) via syringe.
- Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
- Add the terminal alkyne (1.1 equiv) dropwise via syringe.
- Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
- Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate.
- Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.
- Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride (NH_4Cl), water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Bromo-4-fluoro-1-(alkynyl)benzene.

[Click to download full resolution via product page](#)

Caption: Workflow for sequential cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4-fluoro-1-iodobenzene | C₆H₃BrF₁ | CID 2773372 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2. CN113292391A - Preparation method of 2-bromoiodobenzene - Google Patents [patents.google.com]
- 3. 2-BROMO-4-FLUORO-1-IODOBENZENE | 202865-73-4 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- To cite this document: BenchChem. [2-Bromo-4-fluoro-1-iodobenzene CAS number 202865-73-4]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271558#2-bromo-4-fluoro-1-iodobenzene-cas-number-202865-73-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com